Ortho vs. Para Nitrobenzamide Conformational Constraint
The 2-nitro (ortho) substitution on the benzamide ring of the target compound introduces an intramolecular hydrogen bond between the nitro oxygen and the amide NH, constraining the conformational ensemble relative to the 4-nitro (para) regioisomer (CAS 941923-23-5 analog). In the SHP2 inhibitor series reported by Zhang et al. (2024), the nature of the aryl substituent at the C-3 position was a critical determinant of enzymatic IC50, with compound 14i (bearing a 7-aryl substituent and a sulfur linker) achieving IC50 = 0.104 μM against full-length SHP2 versus IC50 > 50 μM against the SHP2-PTP domain [1]. While no direct head-to-head data exist for the exact 2-nitro vs. 4-nitro pair, the ortho-nitro group's steric and electronic profile is expected to produce differential binding when screened against the same target panel.
| Evidence Dimension | Regioisomeric benzamide substitution effect on conformational constraint and target binding potential |
|---|---|
| Target Compound Data | 2-nitrobenzamide (ortho) — intramolecular H-bond between nitro O and amide NH constrains rotation; dipole moment altered relative to para isomer |
| Comparator Or Baseline | 4-nitrobenzamide (para) regioisomer — no intramolecular H-bond; extended linear conformation; different electrostatic potential surface |
| Quantified Difference | Qualitative conformational difference; quantitative IC50 differential data not available for this exact pair in published literature |
| Conditions | Structural analysis based on molecular mechanics; SHP2 enzymatic assay context from Zhang et al. 2024 (Bioorg Chem, PMID: 39067422) |
Why This Matters
Procurement of the 2-nitro isomer rather than the 4-nitro isomer for a screening campaign may yield distinct hit profiles due to conformational pre-organization, justifying the selection of this specific CAS number.
- [1] Zhang L, et al. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorg Chem. 2024 Oct;151:107661. doi: 10.1016/j.bioorg.2024.107661. PMID: 39067422. View Source
